molecular formula C13H26O2 B12306532 Methyl dodecanoate-d23

Methyl dodecanoate-d23

Cat. No.: B12306532
M. Wt: 237.48 g/mol
InChI Key: UQDUPQYQJKYHQI-HSYOEVFGSA-N
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Description

Methyl dodecanoate-d23 is a deuterium-labeled derivative of methyl dodecanoate, also known as lauric acid methyl ester. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C13H3D23O2, and it is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dodecanoate-d23 is synthesized by the esterification of dodecanoic acid (lauric acid) with methanol-d4 (deuterated methanol). The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions involve refluxing the mixture at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through distillation and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl dodecanoate-d23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl dodecanoate-d23 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl dodecanoate-d23 involves its incorporation into biological systems as a stable isotope tracer. The deuterium atoms in the compound allow for precise quantitation and tracking of metabolic processes. The molecular targets and pathways involved include lipid metabolism pathways, where the compound is metabolized similarly to its non-deuterated counterpart, methyl dodecanoate .

Comparison with Similar Compounds

Methyl dodecanoate-d23 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:

Properties

Molecular Formula

C13H26O2

Molecular Weight

237.48 g/mol

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2

InChI Key

UQDUPQYQJKYHQI-HSYOEVFGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC

Canonical SMILES

CCCCCCCCCCCC(=O)OC

Origin of Product

United States

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